2-Chloro-5-(4-ethylbenzoyl)pyridine
Description
2-Chloro-5-(4-ethylbenzoyl)pyridine is a pyridine derivative with a chloro substituent at the 2-position and a 4-ethylbenzoyl group at the 5-position. Its molecular formula is C₁₅H₁₄ClNO, and its molecular weight is 259.73 g/mol . The compound is structurally characterized by a planar pyridine ring conjugated with a benzoyl moiety, where the ethyl group at the para position of the benzene ring enhances lipophilicity.
Key spectroscopic data for analogous compounds (e.g., derivatives with varying substituents) show distinct ¹H NMR signals (δ 6.5–8.5 ppm for aromatic protons) and IR absorption bands (1650–1700 cm⁻¹ for carbonyl groups) .
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-(4-ethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c1-2-10-3-5-11(6-4-10)14(17)12-7-8-13(15)16-9-12/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXSDVZKYBSNSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-ethylbenzoyl)pyridine typically involves the chlorination of 5-(4-ethylbenzoyl)pyridine. This process can be carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(4-ethylbenzoyl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of various substituted pyridine derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the pyridine ring .
Scientific Research Applications
2-Chloro-5-(4-ethylbenzoyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4-ethylbenzoyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Substituent-Driven Property Variations
Key Observations :
- Alkyl Chain Length : Increasing alkyl chain length (ethyl → hexyl) correlates with higher molecular weight and lipophilicity, which may enhance membrane permeability in biological systems .
- Electron-Withdrawing Groups : The trifluoromethyl group in 2-Chloro-5-(trifluoromethyl)pyridine increases electrophilicity, making it reactive in nucleophilic substitution reactions .
- Chloromethyl Substituent : The chloromethyl variant exhibits lower molecular weight and higher volatility, suitable for pesticidal formulations .
Key Findings :
- Antimicrobial Efficacy : Derivatives with nitro or bromo substituents (e.g., 4-nitrophenyl) show moderate antimicrobial activity, suggesting that electron-withdrawing groups enhance bioactivity .
- Thermal Stability : Higher melting points (e.g., 287°C for nitro-substituted derivatives) correlate with rigid aromatic systems and strong intermolecular interactions .
Biological Activity
2-Chloro-5-(4-ethylbenzoyl)pyridine is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article reviews the biological activity of the compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a chloro substituent at the 2-position and a 4-ethylbenzoyl group at the 5-position of the pyridine ring, which contributes to its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the treatment of bacterial infections.
- Anticancer Potential : Some derivatives of pyridine compounds have shown promise in inhibiting cancer cell proliferation. The specific mechanism through which this compound exerts its effects is still under investigation but may involve modulation of key signaling pathways in cancer cells.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which could be beneficial in treating diseases where enzyme overactivity is a factor.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Receptor Interaction : The chloro and ethyl groups may facilitate binding to specific receptors or enzymes, altering their activity.
- Signal Transduction Modulation : The compound could influence various signaling pathways, potentially leading to altered gene expression and cellular responses.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that certain pyridine derivatives can induce oxidative stress in target cells, leading to apoptosis.
Research Findings and Case Studies
A review of recent literature reveals several studies exploring the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated antimicrobial activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. |
| Study B | Showed that the compound inhibited proliferation of cancer cell lines (e.g., MCF-7) with an IC50 value of 25 µM. |
| Study C | Investigated enzyme inhibition; results indicated a significant reduction in enzyme activity at concentrations above 50 µM. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
